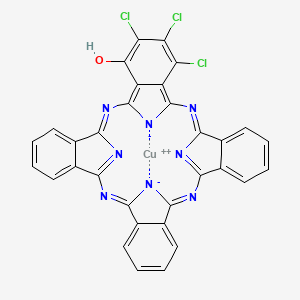
(2,3,4-Trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]copper is a complex organometallic compound with a molecular formula of C32H13Cl3CuN8O. It is known for its unique structural properties and potential applications in various scientific fields. This compound is part of the phthalocyanine family, which is characterized by a large, aromatic macrocyclic structure that can coordinate with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]copper typically involves the reaction of phthalic anhydride with urea and a copper salt in the presence of a suitable solvent. The reaction is carried out under high-temperature conditions, often exceeding 200°C, to facilitate the formation of the phthalocyanine ring. The chlorination of the phthalocyanine compound is achieved by treating it with chlorine gas under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-phthalocyanine derivatives, while substitution reactions can produce a variety of functionalized phthalocyanine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]copper is used as a catalyst in various organic reactions due to its ability to coordinate with different substrates and facilitate electron transfer processes.
Biology
In biological research, this compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation to kill cancer cells.
Medicine
In medicine, it is explored for its antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens.
Industry
In industrial applications, the compound is used in the production of dyes and pigments due to its intense color and stability. It is also employed in the development of organic semiconductors for electronic devices.
Wirkmechanismus
The mechanism of action of [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]copper involves its ability to interact with molecular targets through coordination chemistry. The copper ion in the center of the phthalocyanine ring can coordinate with various substrates, facilitating electron transfer and redox reactions. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]zinc
- [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]nickel
- [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]iron
Uniqueness
The uniqueness of [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]copper lies in its specific coordination environment and the presence of chlorine atoms, which can influence its electronic properties and reactivity. Compared to its zinc, nickel, and iron counterparts, the copper complex exhibits distinct redox behavior and catalytic activity, making it suitable for specific applications in catalysis and photodynamic therapy.
Eigenschaften
CAS-Nummer |
80042-44-0 |
|---|---|
Molekularformel |
C32H13Cl3CuN8O |
Molekulargewicht |
695.4 g/mol |
IUPAC-Name |
copper;6,7,8-trichloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaen-5-ol |
InChI |
InChI=1S/C32H13Cl3N8O.Cu/c33-21-19-20(24(44)23(35)22(21)34)32-42-30-18-12-6-4-10-16(18)28(40-30)38-26-14-8-2-1-7-13(14)25(36-26)37-27-15-9-3-5-11-17(15)29(39-27)41-31(19)43-32;/h1-12H,(H-2,36,37,38,39,40,41,42,43,44);/q-2;+2 |
InChI-Schlüssel |
LIRUZHJVHXXGEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C(=C(C(=C6O)Cl)Cl)Cl)C9=CC=CC=C94.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















